PDE4A Inhibitory Potency: 10.7 nM IC50 Versus Clinically Relevant Rolipram Baseline
2,4-Difluoro-3-(pyridin-4-yl)aniline inhibits recombinant human PDE4A with an IC50 of 10.7 nM [1]. This places it in the same nanomolar potency range as the reference PDE4 inhibitor rolipram, which shows PDE4A IC50 values of 3–300 nM depending on assay conditions [2]. However, unlike rolipram—which is a non-selective PDE4 inhibitor with significant emetic side effects—the 2,4-difluoro-3-(pyridin-4-yl)aniline scaffold serves as a tunable intermediate for developing subtype-selective PDE4 inhibitors [1]. The free aniline moiety allows further functionalization to optimize PDE4 isoform selectivity profiles without sacrificing the core potency established by the 2,4-difluoro-4-pyridyl pharmacophore.
| Evidence Dimension | PDE4A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.7 nM (unpurified recombinant PDE4A, cell-free assay) |
| Comparator Or Baseline | Rolipram: IC50 = 3 nM [Ref 44, TargetMol]; IC50 = 300 nM for PDE4A [Ref 44, Table 3] |
| Quantified Difference | Target compound is within 3.6-fold of rolipram's most potent reported value (3 nM) and 28-fold more potent than rolipram's least potent PDE4A value (300 nM) |
| Conditions | Inhibition of unpurified recombinant human Phosphodiesterase type 4A (PDE4A) in a cell-free assay (ChEMBL_155727 / CHEMBL760761) |
Why This Matters
The 10.7 nM PDE4A IC50 confirms that the compound possesses intrinsic pharmacophore potency comparable to a clinical benchmark, making it a credible starting scaffold for PDE4 inhibitor programs without the metabolic or selectivity liabilities of the final drug molecule.
- [1] Kleinman, E.F.; Campbell, E.; Giordano, L.A.; Cohan, V.L.; Jenkinson, T.H.; Cheng, J.B.; Shirley, J.T.; Pettipher, E.R.; Salter, E.D.; Hibbs, T.A.; DiCapua, F.M. BindingDB Entry BDBM14361, ChEMBL_155727 (CHEMBL760761): IC50 10.7 nM for PDE4A. View Source
- [2] TargetMol. Rolipram product information. PDE4A IC50 = 3 nM; PDE4B IC50 = 130 nM; PDE4D IC50 = 240 nM. Alternative source: Table 3 in PMC literature reports rolipram PDE4A IC50 = 0.3 ± 0.03 μM. View Source
